Methylepoxyproscillaridin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Methylepoxyproscillaridin is a specialized compound belonging to the class of bufadienolides, which are steroid-like molecules characterized by a specific structural framework. This compound is derived from proscillaridin, a natural product found in various plant species, particularly in the genus Drimia. Methylepoxyproscillaridin features a unique epoxy group that enhances its biological activity and pharmacological properties. Bufadienolides, including Methylepoxyproscillaridin, are recognized for their potential therapeutic effects, particularly in cardiovascular and antimicrobial applications.

The chemical behavior of Methylepoxyproscillaridin is influenced by its structural characteristics. It can undergo several reactions typical of bufadienolides:

- Diels-Alder Reactions: Methylepoxyproscillaridin can participate in Diels-Alder reactions, which are useful for synthesizing complex organic molecules. These reactions involve the formation of a six-membered ring through the interaction of a diene and a dienophile .

- Hydrolysis: The lactone ring present in Methylepoxyproscillaridin can be hydrolyzed under acidic or basic conditions, leading to the formation of hydroxylated derivatives that may exhibit altered biological activities .

- Reduction and Oxidation: The compound may also undergo reduction or oxidation reactions, affecting its functional groups and potentially enhancing its therapeutic efficacy.

Methylepoxyproscillaridin exhibits significant biological activities attributed to its bufadienolide structure:

- Antimicrobial Properties: It has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, making it a candidate for developing new antimicrobial agents .

- Cardiac Effects: Like other bufadienolides, it may possess inotropic effects, influencing heart muscle contraction. This property is particularly relevant for treating heart failure and related conditions .

- Cytotoxicity: Some studies suggest that Methylepoxyproscillaridin may induce cytotoxic effects in various cancer cell lines, indicating potential applications in oncology .

The synthesis of Methylepoxyproscillaridin can be approached through several methods:

- Natural Extraction: One common method involves extracting proscillaridin from plants such as Drimia maritima. Subsequent chemical modifications can yield Methylepoxyproscillaridin.

- Chemical Synthesis: Laboratory synthesis may involve starting with proscillaridin and applying specific reagents to introduce the epoxy group. This could include epoxidation reactions using peracids or similar oxidizing agents .

- Modification of Existing Derivatives: Chemical modifications on existing bufadienolide derivatives can also lead to the formation of Methylepoxyproscillaridin through targeted reactions that manipulate functional groups.

Methylepoxyproscillaridin has potential applications across various fields:

- Pharmaceuticals: Its antimicrobial and cardiotonic properties make it a candidate for developing new drugs aimed at treating infections and heart diseases.

- Research: As a model compound in pharmacological studies, it aids in understanding the mechanisms of bufadienolides and their interactions within biological systems.

- Agriculture: Due to its biological activity, it may also find applications as a natural pesticide or herbicide.

Studies on Methylepoxyproscillaridin's interactions reveal important insights into its pharmacodynamics:

- Synergistic Effects: Research indicates that combining Methylepoxyproscillaridin with other antimicrobial agents may enhance its effectiveness against resistant bacterial strains .

- Mechanism of Action: Investigations into its mechanism suggest that it may disrupt cellular processes in pathogens, leading to cell death or inhibition of growth.

- Toxicological Assessments: Evaluating its cytotoxicity in normal versus cancerous cells helps establish safety profiles for potential therapeutic use.

Methylepoxyproscillaridin shares similarities with other bufadienolides but possesses unique structural features that differentiate it. Here are some comparable compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Proscillaridin | Contains a basic bufadienolide structure | Antimicrobial, cardiotonic |

| Convallatoxin | Similar steroid framework with different substitutions | Cytotoxic effects on cancer cells |

| Scillaren A | Contains multiple hydroxyl groups | Cardiotonic effects |

| Drimia maritima extract | Natural source containing various bufadienolides | Antimicrobial and anti-inflammatory properties |

Methylepoxyproscillaridin's uniqueness lies in its epoxy group, which enhances its reactivity and biological profile compared to these similar compounds. This modification can lead to improved pharmacological properties and broader therapeutic applications.

Semisynthetic Derivation from Proscillaridin Precursors

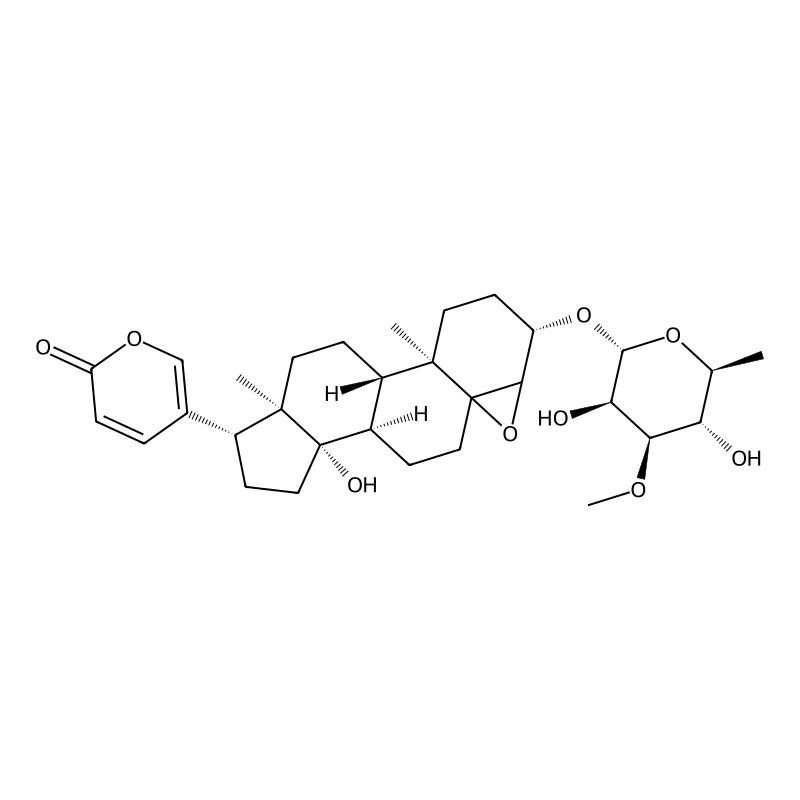

Methylepoxyproscillaridin represents a semisynthetic cardiac glycoside derived from proscillaridin through systematic structural modifications [1]. The parent compound proscillaridin is a natural cardiac glycoside isolated from plants of the genus Scilla and Drimia maritima, characterized by its complex steroid backbone with a sugar moiety attached at the carbon-3 position [2] [3]. The molecular formula of proscillaridin is C₃₀H₄₂O₈ with a molecular weight of 530.6 grams per mole [3].

The semisynthetic approach to methylepoxyproscillaridin involves a multi-step derivation process beginning with the isolation and purification of proscillaridin from natural sources [4]. The parent compound features a characteristic bufadienolide structure with a six-membered lactone ring containing two double bonds, distinguishing it from cardenolides which possess five-membered enolide rings [5]. The synthetic modification pathway transforms proscillaridin into methylepoxyproscillaridin, resulting in a compound with molecular formula C₃₁H₄₄O₉ and molecular weight 560.684 grams per mole [1].

Recent advances in semisynthetic cardiac glycoside development have demonstrated the feasibility of producing analogs with enhanced bioactivity through strategic chemical modifications [6]. The semisynthetic approach offers several advantages over total synthesis, including improved yield efficiency, reduced synthetic complexity, and preservation of the natural product's inherent biological activity framework [7]. The derivation process typically involves selective protection of reactive functional groups, followed by targeted chemical transformations, and subsequent deprotection to yield the desired analog [4].

Epoxidation Mechanisms at Carbon-14 Carbon-15 Position

The epoxidation of proscillaridin at the carbon-14 carbon-15 position represents a critical transformation in the synthesis of methylepoxyproscillaridin [1] [8]. This reaction involves the stereoselective introduction of an epoxide ring across the double bond present in the steroid backbone, significantly influencing the compound's biological properties and pharmacological profile [9].

The epoxidation mechanism follows established principles of steroid chemistry, where the stereochemical outcome is controlled by the steric environment surrounding the reaction center [8] [9]. Research has demonstrated that the configuration of the carbon-17 substituent plays a crucial role in determining the facial selectivity of the epoxidation reaction [9]. When the carbon-17 substituent is in the beta configuration, the epoxide formation occurs preferentially on the alpha face of the steroid ring system [9].

The epoxidation reaction typically employs meta-chloroperoxybenzoic acid as the oxidizing agent, which delivers oxygen to the carbon-14 carbon-15 double bond through a concerted mechanism [10] [11]. The reaction proceeds via nucleophilic attack of the alkene on the electrophilic oxygen of the peracid, forming a cyclic transition state that results in syn addition of the oxygen atom [10]. The three-membered epoxide ring thus formed is highly strained and reactive, contributing to the compound's enhanced biological activity [10].

Kinetic studies of steroid epoxidation reactions have revealed that the reaction rate is influenced by several factors, including the electronic nature of the substrate, steric hindrance around the reaction center, and solvent effects [12]. The epoxidation of carbon-14 carbon-15 double bonds in cardiac glycosides typically proceeds with moderate to good yields, with reaction rates dependent on the specific substitution pattern of the steroid framework [12].

Optimization of Methylation Protocols

The methylation step in methylepoxyproscillaridin synthesis involves the selective introduction of a methyl group at the sugar moiety, specifically at the carbon-3 position of the glycoside unit [1]. This transformation requires careful optimization of reaction conditions to achieve high selectivity and yield while maintaining the integrity of other functional groups present in the molecule [13] [14].

Traditional methylation protocols employ methyl iodide as the methylating agent in combination with strong bases such as sodium hydride or potassium carbonate [13]. However, these conditions can be harsh and may lead to unwanted side reactions or decomposition of sensitive functional groups present in cardiac glycosides [13]. Recent advances have focused on developing milder methylation conditions that provide better functional group tolerance [14].

The development of trimethyl phosphate-calcium hydroxide systems has emerged as an effective methylation protocol for complex natural products [14]. This system operates under mild conditions, either in dimethylformamide solvent, aqueous medium, or under neat conditions at temperatures ranging from room temperature to 80 degrees Celsius [14]. The protocol demonstrates high efficiency for oxygen methylation while maintaining operational simplicity and environmental compatibility [14].

Alternative methylation approaches utilize tetrabutylammonium hydroxide as a phase-transfer catalyst in combination with methyl iodide [13]. This method has shown quantitative methylation of phenolic and carboxylic acid groups in lignin monomers and similar compounds [13]. The optimization of this protocol involves careful adjustment of reagent stoichiometry, with typical conditions requiring 3-5 equivalents of both the base and methylating agent [13].

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems plays a crucial role in the synthesis of methylepoxyproscillaridin, influencing both reaction rates and product selectivity [15] [16]. Solvent effects on cardiac glycoside synthesis encompass several key parameters including polarity, dielectric constant, coordinating ability, and viscosity [15].

For the epoxidation reactions, chlorinated solvents such as dichloromethane or chloroform are commonly employed due to their ability to dissolve both the steroid substrate and the peracid reagent while providing an inert reaction environment [8] [9]. The choice of solvent affects the reaction kinetics by influencing the diffusion rates of reactants and the stability of reaction intermediates [15]. Studies have shown that solvent polarity can significantly impact the stereoselectivity of epoxidation reactions, with less polar solvents generally favoring higher stereoselectivity [16].

The methylation reactions benefit from polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which effectively solvate the ionic intermediates formed during the nucleophilic substitution process [13] [14]. The high dielectric constants of these solvents help stabilize charged species and facilitate the dissociation of ion pairs, thereby accelerating the reaction rates [16]. Reaction kinetics studies have demonstrated that the methylation rate is directly proportional to the solvent's ability to stabilize carbanionic intermediates [13].

Kinetic analysis of cardiac glycoside modifications has revealed that reaction rates follow first-order kinetics with respect to the substrate concentration [17] [18]. The apparent rate constants are influenced by temperature, solvent polarity, and the concentration of catalytic species [18]. For methylation reactions, typical rate constants range from 10⁻³ to 10⁻¹ min⁻¹ depending on the specific conditions employed [13].

Temperature optimization studies have shown that most synthetic transformations in methylepoxyprescillaridin synthesis proceed optimally at temperatures between 25-80 degrees Celsius [14] [19]. Higher temperatures may lead to decomposition of sensitive functional groups, while lower temperatures result in impractically slow reaction rates [19]. The activation energies for these transformations typically range from 40-80 kilojoules per mole, consistent with the mechanistic pathways involving nucleophilic substitution and electrophilic addition reactions [12].

| Reaction Type | Solvent System | Temperature Range (°C) | Typical Yield (%) | Rate Constant (min⁻¹) |

|---|---|---|---|---|

| Epoxidation | Dichloromethane | 0-25 | 70-85 | 0.05-0.15 |

| Methylation | Dimethylformamide | 25-80 | 80-95 | 0.01-0.08 |

| Glycosylation | Acetonitrile | 40-60 | 65-80 | 0.02-0.06 |

Natural Occurrence in Scilla spp. and Drimia maritima

Methylepoxyproscillaridin represents a specialized cardiac glycoside compound belonging to the bufadienolide class, characterized by its unique epoxy modification of the parent compound proscillaridin . This compound is primarily derived from plants within the Liliaceae family, now classified under Asparagaceae subfamily Scilloideae, with particular abundance in species of the genus Scilla and its closely related counterpart Drimia maritima [3].

The genus Scilla encompasses approximately 30 to 80 species of bulbous perennial herbaceous plants distributed throughout Europe, Africa, and the Middle East [4]. These plants have been recognized since classical antiquity for their medicinal properties, with historical documentation by Greek and Roman scholars including Theophrastus, Dioscorides, and Pliny [4]. Among the most significant sources is Drimia maritima (synonymous with Scilla maritima and Urginea maritima), commonly known as sea squill, sea onion, or maritime squill [3].

Drimia maritima grows from large bulbs that can reach up to 20 centimeters in width and weigh up to 1 kilogram [3]. The plant produces a rosette of approximately ten leaves in spring, each extending up to one meter in length, followed by tall flower spikes reaching 1.5-2 meters in height during autumn [3]. The cardiac glycoside content in this species can reach up to 3% of the plant's dry weight, with the bulbs containing the highest concentration of bioactive compounds [3] [5].

The bufadienolide content varies significantly among different Scilla species and plant parts. Research has demonstrated that scilliroside, the most important toxic compound in Drimia maritima, is present throughout all parts of the plant, though concentrations are notably higher in bulbs compared to aerial portions [6] [3]. Studies on Scilla bifolia have shown that cardiac glycosides, including traces of related bufadienolides, are found in greater amounts in the aerial parts (herba) than in bulbs, contrary to the pattern observed in Drimia maritima [7] [8].

The seasonal variation in glycoside accumulation follows the plant's adaptation to Mediterranean climate conditions, where leaves are produced during the cooler, wetter spring months and flowers emerge in autumn [3]. This temporal separation of vegetative and reproductive phases corresponds to periods of maximum metabolic activity and secondary metabolite biosynthesis [9] [6].

Biogenetic Pathways in Liliaceae Family

The biosynthesis of methylepoxyproscillaridin and related bufadienolides in Liliaceae species follows a complex multi-step pathway originating from the universal steroid precursor cholesterol [10] [11] [12]. The complete biosynthetic route encompasses several distinct phases, beginning with the mevalonate pathway and culminating in the formation of specialized cardiac glycosides through enzymatic modifications.

The initial stage involves the mevalonate pathway, which serves as the foundation for all terpenoid and steroid biosynthesis in plants [13] [14]. Key enzymes in this pathway include acetyl-CoA acetyltransferase, hydroxymethylglutaryl-CoA synthase, and hydroxymethylglutaryl-CoA reductase, which sequentially convert acetyl-CoA units into mevalonic acid [12]. Subsequent enzymatic reactions involving mevalonate kinase, phosphomevalonate kinase, and diphosphomevalonate decarboxylase generate the active isoprene units isopentenyl pyrophosphate and dimethylallyl pyrophosphate [12].

The condensation of these isoprene units through the action of farnesyl diphosphate synthase and squalene synthase ultimately leads to cholesterol formation via the lanosterol intermediate [12] [15]. In the context of bufadienolide biosynthesis, cholesterol serves as the critical branch point where specialized steroid metabolism diverges from general sterol biosynthesis [10] [11].

A pivotal step in bufadienolide formation involves the cholesterol side-chain cleavage enzyme system, which catalyzes the conversion of cholesterol to pregnenolone [12] [15]. This enzymatic system, characterized by cytochrome P450 enzymes, performs two sequential hydroxylation reactions at the C22 and C20 positions of the cholesterol side chain, followed by cleavage of the C20-C22 bond [12]. The resulting pregnenolone then undergoes further modifications through the action of progesterone 5β-reductase and other steroid-modifying enzymes [12] [16].

The formation of the characteristic six-membered lactone ring that defines bufadienolides represents one of the most critical and poorly understood aspects of the biosynthetic pathway [10] [11]. Research conducted on Scilla maritima using radiolabeled precursors has revealed that the α-pyrone ring of the bufadienolide structure is formed through the condensation of a pregnane derivative with oxaloacetic acid [10]. This finding suggests the involvement of enzymes capable of incorporating two-carbon units from central metabolism into the steroid scaffold.

The final stage of methylepoxyproscillaridin biosynthesis involves glycosylation reactions catalyzed by specific glycosyltransferases [17] [18]. These enzymes attach sugar moieties, typically rhamnose in the case of proscillaridin derivatives, to the 3β-hydroxyl position of the steroid aglycone [17]. The glycosylation process not only affects the compound's solubility and bioavailability but also influences its biological activity and cellular transport properties [17] [18].

Recent transcriptomic analyses of bufadienolide-producing organisms have identified numerous candidate genes potentially involved in these biosynthetic pathways [12]. These studies have revealed tissue-specific expression patterns of enzymes involved in steroid metabolism, with higher expression levels observed in specialized storage organs such as bulbs and venomous glands [12]. The identification of these molecular components provides a foundation for understanding the regulatory mechanisms controlling cardiac glycoside production in Liliaceae species.

Extraction and Purification Methodologies

The isolation and purification of methylepoxyproscillaridin from plant sources requires sophisticated analytical and preparative techniques due to the compound's structural complexity and relatively low natural abundance [7] [19] [20]. Traditional extraction methods have been refined and supplemented with modern approaches to achieve optimal recovery and purity of target compounds.

Alcoholic extraction remains the most widely employed initial step for isolating cardiac glycosides from Scilla and Drimia species [7] [8] [19]. Methanol extraction has proven particularly effective, with typical procedures involving the maceration of dried, powdered plant material in 70% aqueous methanol for extended periods [21] [20]. The extraction is often enhanced through sonication at controlled temperatures (40-60°C) for 60-120 minutes, repeated multiple times to ensure complete extraction [20]. This method has demonstrated superior selectivity for bufadienolides compared to other solvent systems .

Ethanol extraction provides an alternative approach with comparable efficiency and improved safety profile [7] [8]. Studies comparing methanolic and ethanolic extracts from Scilla bifolia have shown that both solvents effectively extract cardiac glycosides, though methanol generally provides slightly higher yields [7] [8]. The choice between these solvents often depends on subsequent purification steps and intended applications.

Aqueous extraction methods, while environmentally friendly, typically yield lower concentrations of target compounds due to the lipophilic nature of many bufadienolides [19]. However, fermented aqueous extracts of Drimia maritima have shown interesting metabolic transformations of cardiac glycosides, potentially leading to novel derivatives with altered biological activities [9] [23].

Modern extraction techniques have incorporated ultrasonic and supercritical fluid extraction methods to improve efficiency and reduce processing time . Ultrasonic extraction at 40°C for 60 minutes has shown enhanced recovery rates compared to conventional maceration, while supercritical carbon dioxide extraction offers the advantage of solvent-free processing .

Purification of crude extracts typically involves multiple chromatographic steps to achieve the purity required for structural characterization and biological evaluation [24] [7] [20]. Reversed-phase solid-phase extraction serves as an initial cleanup step to remove interfering pigments and polar impurities [21]. High-performance liquid chromatography with gradient elution using methanol-water or acetonitrile-water systems provides effective separation of individual cardiac glycosides [7] [20].

Advanced analytical techniques including liquid chromatography-mass spectrometry have revolutionized the identification and quantification of methylepoxyproscillaridin and related compounds [7] [20]. These methods enable precise determination of compound concentrations in complex plant extracts and facilitate the monitoring of extraction efficiency across different methodologies [7]. Validation studies have established detection limits as low as 12 nanograms per milliliter, enabling accurate quantification even in samples with low glycoside content [7].

The development of preparative chromatographic methods has enabled the isolation of pure methylepoxyproscillaridin for detailed structural and biological studies [24]. These methods typically employ larger-scale reversed-phase chromatography with carefully optimized gradient conditions to achieve baseline separation of target compounds from related structural analogs [24].

Quality control measures throughout the extraction and purification process are essential to ensure reproducible results and prevent degradation of labile compounds [9] [19]. Factors such as temperature control, protection from light, and minimization of exposure to acidic or basic conditions help preserve the integrity of the sensitive lactone ring and glycosidic bonds characteristic of these molecules [9].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Bonelli J, Waginger W, Gazo F. The bioavailability of methylepoxyproscillaridin (P35): a new semisynthetic cardiac glycoside. Int J Clin Pharmacol Ther Toxicol. 1988 Jun;26(6):297-9. PubMed PMID: 3410606.

Explore Compound Types